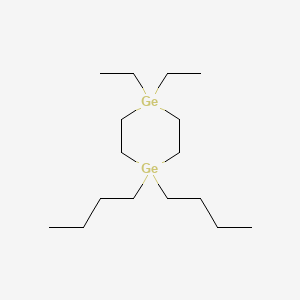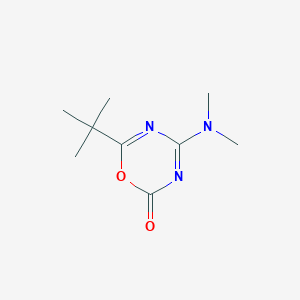
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is a heterocyclic compound that contains an oxadiazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazinone ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3,5-Oxadiazin-2-one derivatives: Other derivatives of oxadiazinone with different substituents.
1,3,4-Oxadiazoles: Compounds with a similar ring structure but different nitrogen positioning.
Triazines: Another class of heterocyclic compounds with similar applications.
Uniqueness
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is unique due to its specific substituents, which can impart distinct chemical and physical properties. These properties may make it more suitable for certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
6-tert-butyl-4-(dimethylamino)-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-10-7(12(4)5)11-8(13)14-6/h1-5H3 |
Clave InChI |
WBISMUSPKNVQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NC(=O)O1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


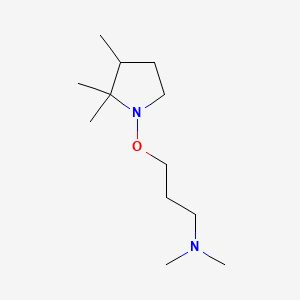
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
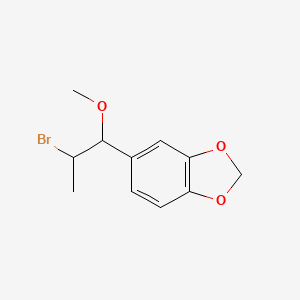
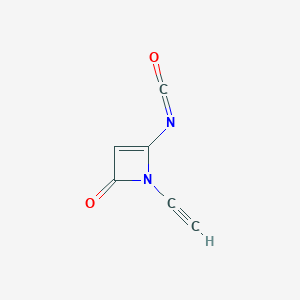
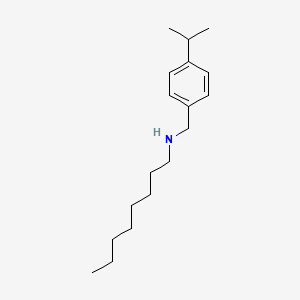
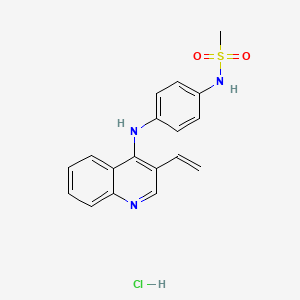
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
